1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole
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Overview
Description
1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of a pyrrole ring substituted with an oxirane (epoxide) group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with an epoxide-containing reagent under controlled conditions. For instance, the reaction of pyrrole with epichlorohydrin in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole involves its ability to undergo various chemical reactions due to the presence of the reactive epoxide group. This group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. The pyrrole ring can also participate in π-π interactions and hydrogen bonding, further influencing its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
1-[2-(oxiran-2-yl)ethyl]imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
2-[2-(oxiran-2-yl)ethyl]oxirane: Contains two epoxide groups, offering different reactivity and applications.
Uniqueness: 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole is unique due to the combination of the pyrrole ring and the epoxide group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[2-(oxiran-2-yl)ethyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGXXVWBSDOMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106681-22-5 |
Source
|
Record name | 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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